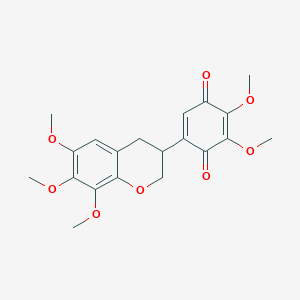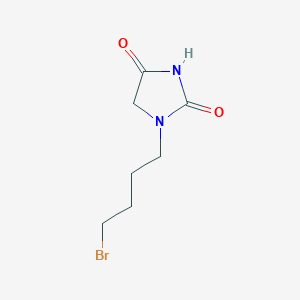
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is an organic compound that belongs to the class of ketones It features a complex structure with multiple cyclopentyl and dimethyl groups, as well as a dimethylamino functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Ketone Backbone: Starting with a suitable precursor, such as a cyclopentyl ketone, the backbone can be constructed through aldol condensation or other carbon-carbon bond-forming reactions.
Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using reagents like methyl iodide or dimethyl sulfate.
Addition of Dimethylamino Group: The dimethylamino group can be added through nucleophilic substitution reactions, using dimethylamine as the nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides for alkylation reactions.
Major Products
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone may have applications in:
Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Potential use in biochemical studies or as a probe in molecular biology.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of materials or as a component in industrial processes.
Wirkmechanismus
The mechanism of action of 1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In chemical reactions, its reactivity would be determined by the functional groups present and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Dicyclopentyl-4,4-dimethyl-1-pentanone: Lacks the dimethylamino group.
1,5-Dicyclopentyl-4,4-dimethyl-5-(methylamino)-1-pentanone: Contains a methylamino group instead of a dimethylamino group.
Uniqueness
1,5-Dicyclopentyl-4,4-dimethyl-5-(dimethylamino)-1-pentanone is unique due to the presence of both cyclopentyl and dimethyl groups, as well as the dimethylamino functional group. This combination of structural features may confer unique chemical and biological properties, making it distinct from similar compounds.
Eigenschaften
CAS-Nummer |
3853-14-3 |
|---|---|
Molekularformel |
C19H35NO |
Molekulargewicht |
293.5 g/mol |
IUPAC-Name |
1,5-dicyclopentyl-5-(dimethylamino)-4,4-dimethylpentan-1-one |
InChI |
InChI=1S/C19H35NO/c1-19(2,14-13-17(21)15-9-5-6-10-15)18(20(3)4)16-11-7-8-12-16/h15-16,18H,5-14H2,1-4H3 |
InChI-Schlüssel |
MJCRLUQNZXBHGU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(CCC(=O)C1CCCC1)C(C2CCCC2)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Bis(2-hydroxyethyl)amino]-3-phenoxy-2-propanol](/img/structure/B14143847.png)
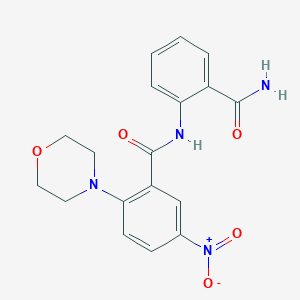

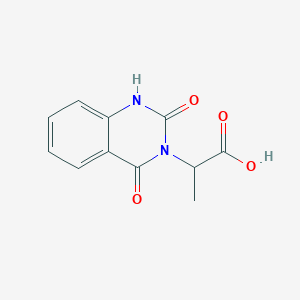

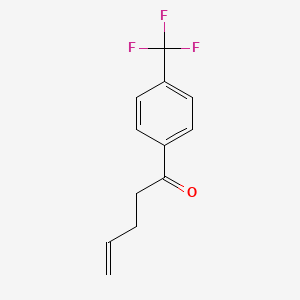
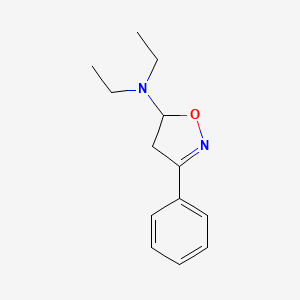

![N-[(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl]-2,2,2-trifluoro-N-(2-methylphenyl)acetamide](/img/structure/B14143892.png)
![1-(3,4-dimethoxyphenyl)-2-(1H-imidazo[4,5-b]pyridin-2-ylsulfanyl)ethanone](/img/structure/B14143897.png)
![2-Cyano-2-[(2-nitro-phenyl)-hydrazono]-thioacetamide](/img/structure/B14143904.png)
